molecular formula C7H7N3OS B2608128 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 184147-91-9

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2608128
CAS No.: 184147-91-9
M. Wt: 181.21
InChI Key: GTXGWRSFORCVNW-UHFFFAOYSA-N
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Description

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a fused thiazole and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dimethylthiazole with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

2,7-dimethyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-3-6-5(7(11)10-9-3)8-4(2)12-6/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXGWRSFORCVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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